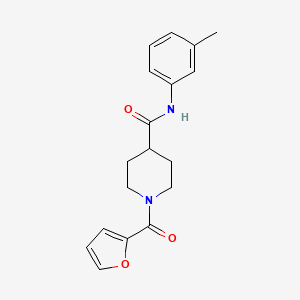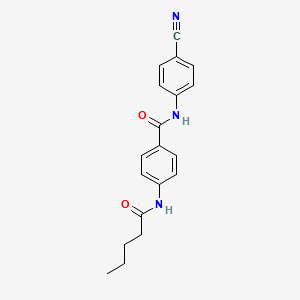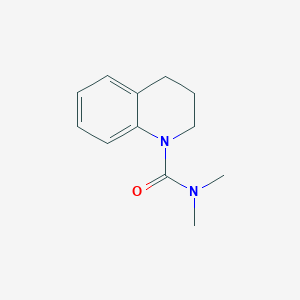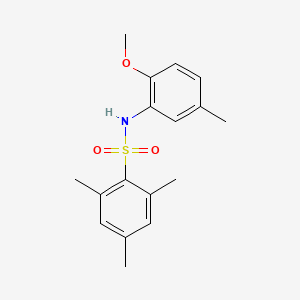
N,N'-bis(2-ethyl-6-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide is an organic compound with the molecular formula C20H24N2O2 and a molecular weight of 324.42 g/mol It is characterized by the presence of two ethyl and two methyl groups attached to phenyl rings, which are further connected to an ethanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide typically involves the reaction of 2-ethyl-6-methylaniline with oxalyl chloride to form the corresponding amide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be summarized as follows:
2-ethyl-6-methylaniline+oxalyl chloride→N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide
Industrial Production Methods
Industrial production of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
化学反応の分析
Types of Reactions
N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: N-oxides of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the compound.
科学的研究の応用
N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Its ability to undergo electrophilic substitution reactions also allows it to interact with biological macromolecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- N,N’-bis(2-ethylphenyl)ethanediamide
- N,N’-bis(2-methylphenyl)ethanediamide
- N,N’-bis(2-ethyl-6-methylphenyl)propanediamide
Uniqueness
N,N’-bis(2-ethyl-6-methylphenyl)ethanediamide is unique due to the presence of both ethyl and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C20H24N2O2 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC名 |
N,N'-bis(2-ethyl-6-methylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O2/c1-5-15-11-7-9-13(3)17(15)21-19(23)20(24)22-18-14(4)10-8-12-16(18)6-2/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,24) |
InChIキー |
MMRKNANDXFUHRZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C(=O)NC2=C(C=CC=C2CC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(diethylsulfamoyl)phenyl]-3-phenylbutanamide](/img/structure/B14960048.png)
![3-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B14960054.png)


![3-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14960083.png)


![2,2-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960099.png)
![Ethyl oxo[(2,4,5-trichlorophenyl)amino]acetate](/img/structure/B14960102.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B14960107.png)
![2-ethoxy-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B14960116.png)

![4-[(phenylsulfonyl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14960128.png)
